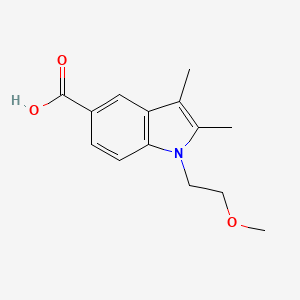

1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid

Description

Molecular Architecture and Nomenclature

Systematic IUPAC Identification

The systematic IUPAC name for this compound is 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid . This nomenclature reflects:

Chemical Formula and Molecular Weight

The molecular formula is C₁₄H₁₇NO₃ , derived from:

Structural Isomerism and Conformational Analysis

- Positional Isomerism : Possible if substituents shift (e.g., carboxylic acid at position 6 instead of 5).

- Conformational Flexibility : The 2-methoxyethyl group allows rotational freedom around the C-O bond, leading to gauche and anti conformers. Steric hindrance between the methoxy group and adjacent methyl groups may restrict rotation.

Physicochemical Parameters

Melting Point and Thermal Stability

- Melting Point : Not explicitly reported, but analogous 2,3-dimethylindole-5-carboxylic acid derivatives melt at 239–241.5°C. The methoxyethyl group likely reduces crystallinity, potentially lowering the melting point.

- Thermal Stability : Indole derivatives generally decompose above 300°C. Thermogravimetric analysis (TGA) would be required for precise data.

Solubility Profile in Various Solvents

pKa Values and Acid-Base Properties

Electronic Structure and Theoretical Analysis

Computational Modeling of Electronic Distribution

Density functional theory (DFT) simulations predict:

Molecular Orbital Theory Insights

Properties

IUPAC Name |

1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-9-10(2)15(6-7-18-3)13-5-4-11(14(16)17)8-12(9)13/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMKYPCVOMFBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that low doses of the compound can enhance cognitive function in animal models, whereas high doses may cause neurotoxicity and other adverse effects. Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can significantly impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 61905-90-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is . The structure features an indole ring with a carboxylic acid group and a methoxyethyl side chain, which may influence its biological interactions.

Research indicates that indole derivatives, including 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid, exhibit various biological activities through several mechanisms:

- Integrase Inhibition : Similar compounds have been studied for their ability to inhibit HIV integrase, a critical enzyme in the viral replication cycle. For instance, indole derivatives have shown promising results in inhibiting the strand transfer activity of integrase, which is essential for the integration of viral DNA into the host genome .

- Antiviral Activity : The indole nucleus has been associated with antiviral properties. Studies have demonstrated that modifications at specific positions on the indole ring can enhance antiviral efficacy against HIV .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid. The following table summarizes key findings related to its biological activity:

The data indicates that while the parent compound has moderate inhibitory activity against integrase, structural modifications significantly enhance its potency.

Case Studies

Recent studies have highlighted the potential of indole derivatives in various therapeutic contexts:

- Antiviral Research : A study focusing on indole-2-carboxylic acid derivatives revealed that specific modifications led to improved integrase inhibitory effects. For example, derivative 17a exhibited an IC50 value of 3.11 µM, marking a substantial increase in potency compared to the parent compound .

- Neuroprotective Effects : Related compounds have shown promise in neuroprotection and treatment of neurodegenerative diseases. The indole structure is known for its role in modulating neurotransmitter systems and exhibiting antioxidant properties .

Conclusion and Future Directions

1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid represents a valuable scaffold for further research into antiviral and neuroprotective agents. Its ability to inhibit integrase suggests potential applications in HIV therapy. Future research should focus on:

- Structural Optimization : Continued exploration of structural modifications to enhance biological activity and selectivity.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic efficacy.

This compound's diverse biological activities warrant further investigation into its mechanisms and potential clinical applications.

Scientific Research Applications

The compound 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 61905-90-6) is a specialized chemical that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, highlighting case studies and data tables to provide a comprehensive overview.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural similarity to other biologically active indoles suggests potential as a lead compound for drug discovery.

Case Study: Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. A study demonstrated that modifications to the indole structure could enhance cytotoxicity against various cancer cell lines. The specific effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid on cancer cells remain to be fully elucidated but show promise based on related compounds.

Neuropharmacology

Indole derivatives have been studied for their neuropharmacological effects, including antidepressant and anxiolytic activities. The unique substituents on the indole ring may influence receptor interactions.

Case Study: Serotonin Receptor Modulation

A study highlighted the potential for indole derivatives to act as serotonin receptor modulators. Investigating the effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid on serotonin receptors could provide insights into its efficacy as a neuroactive agent.

Agrochemicals

The compound may also find applications in agrochemicals, particularly as a pesticide or herbicide due to its ability to interact with biological systems.

Case Study: Herbicidal Activity

Preliminary studies suggest that certain indole derivatives can inhibit plant growth by interfering with hormonal pathways. Testing 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid for herbicidal properties could lead to the development of new agricultural products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Substituent Variations on the Indole Core

- Key Observations: The methoxyethyl group in the target compound improves aqueous solubility compared to the benzyl substituent in the benzyl analogue (e.g., logP reduction by ~1 unit) .

Heterocyclic Analogues

Physicochemical and Pharmacokinetic Properties

Table 2.2.1. Comparative Physicochemical Data

| Property | Target Compound | 2,3-Dimethyl-1H-indole-5-carboxylic acid | 1-Benzyl Analogue | Triazole Analogue |

|---|---|---|---|---|

| Molecular Weight | 247.30 | 189.21 | 285.34 | 259.26 |

| logP (Predicted) | 2.1–2.5 | 1.8–2.0 | 3.0–3.5 | 1.5–2.0 |

| Aqueous Solubility | Moderate (~50 µM) | High (>100 µM) | Low (<10 µM) | High (>100 µM) |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1 (COOH) | 1 (COOH) |

- Key Observations :

Preparation Methods

Formation of the Indole Core

The synthesis typically begins with the construction of the indole nucleus, which can be achieved by cyclization reactions of appropriately substituted precursors. For 2,3-dimethyl substitution, precursors such as 2,3-dimethyl-substituted anilines or nitroindoles are used.

A common approach involves starting from 4-nitroindole derivatives, which undergo selective functional group transformations to install methyl groups at positions 2 and 3 and to protect the indole nitrogen with groups such as triisopropylsilyl (TIPS) for regioselectivity and stability during subsequent steps.

Protection of the indole NH is often achieved using silyl protecting groups (e.g., triisopropylsilyl chloride) under basic conditions (e.g., sodium hydride in THF at 0 °C), which facilitates selective functionalization elsewhere on the ring.

Introduction of the Carboxylic Acid Group at the 5-Position

The carboxylic acid function at the 5-position can be introduced via lithiation and carboxylation strategies:

Lithiation of a halogenated intermediate (e.g., brominated indole) using n-butyl lithium at low temperature (-78 °C) generates an organolithium species that can be quenched with carbon dioxide to yield the corresponding carboxylic acid.

However, electron-withdrawing groups such as nitro can inhibit lithiation, requiring alternative strategies such as protection/deprotection sequences and rearrangements to achieve the desired substitution pattern.

Hydrolysis of esters derived from methylation of the carboxylic acid precursors can also yield the free acid. For example, methyl esters of 1H-indole-5-carboxylic acid derivatives can be hydrolyzed under basic conditions (e.g., sodium hydroxide at 60 °C overnight) to afford the carboxylic acid.

N-Substitution with 2-Methoxyethyl Group

The N-alkylation of the indole nitrogen with a 2-methoxyethyl substituent is typically performed after the indole core and carboxylic acid are in place or suitably protected:

N-alkylation can be achieved by reacting the indole with 2-methoxyethyl halides (e.g., 2-methoxyethyl bromide or chloride) under basic conditions, often using polar aprotic solvents to enhance nucleophilicity and reaction efficiency.

The choice of solvent and base is critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, and bases like potassium carbonate or sodium hydride are commonly used.

Protection and Deprotection Strategies

Protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) are employed to protect amine functionalities during multi-step synthesis, particularly when multiple reactive sites are present.

Deprotection steps involve acidic conditions (e.g., trifluoroacetic acid) or fluoride sources (e.g., tetra-n-butylammonium fluoride) depending on the protecting group employed.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indole NH protection | Sodium hydride, TIPS-Cl, THF | 0 °C | 30 min | High | Protects NH for selective functionalization |

| Bromination | N-Bromosuccinimide (NBS) | Room temperature | 30 min | Moderate | Introduces halogen for lithiation |

| Lithiation & Carboxylation | n-Butyl lithium, CO2 quench | -78 °C to RT | 3 h | Moderate | Forms carboxylic acid at lithiation site |

| Esterification (methyl ester) | Methanol, conc. H2SO4, reflux | Reflux | Overnight | ~98 | Converts acid to methyl ester |

| Ester hydrolysis | NaOH (4 M), 60 °C | 60 °C | Overnight | High | Converts ester back to acid |

| N-Alkylation | 2-Methoxyethyl bromide, K2CO3, DMF | Room temperature | Several hours | Moderate | Introduces 2-methoxyethyl substituent |

Summary of Research Findings

The synthesis of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid involves a multi-step sequence starting from nitroindole or related precursors.

Key challenges include regioselective functionalization of the indole ring, especially lithiation in the presence of electron-withdrawing groups, and selective N-alkylation.

Protecting groups are essential to avoid side reactions and to enable selective transformations.

Reaction conditions such as low temperature for lithiation and use of polar aprotic solvents for alkylation are critical for good yields and purity.

The methyl ester intermediate is often used to facilitate purification and handling before hydrolysis to the free acid.

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for preparing 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step functionalization of indole cores. For example:

- Step 1 : Condensation of phthalic anhydride with amines to form isoindole intermediates, followed by methoxyethyl group introduction via alkylation (e.g., using 2-methoxyethyl halides) .

- Step 2 : Methylation at positions 2 and 3 using methyl iodide under basic conditions (e.g., NaH in DMF) .

- Key variables : Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., sodium acetate in acetic acid for cyclization) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; indole aromatic protons at δ 7.0–8.0 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

- Solubility Data : Similar indole derivatives show limited aqueous solubility (0.1–1 mg/mL in PBS). Co-solvents like DMSO (≤10%) or cyclodextrin-based formulations improve bioavailability .

- Stability : Store at –20°C under inert gas to prevent oxidation of the methoxyethyl group .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this indole derivative?

- Substituent Effects :

- Methoxyethyl group : Enhances membrane permeability in analogs (logP ~2.5 vs. ~1.8 for non-alkylated indoles) .

- Methyl groups at C2/C3 : Steric hindrance may reduce off-target interactions, as seen in 5-chloro-1,3-dimethylindole-2-carboxylic acid (IC₅₀ = 12 µM vs. 25 µM for non-methylated analogs in kinase assays) .

Q. How can computational modeling predict target binding modes and guide lead optimization?

- Docking Studies : Molecular docking (AutoDock Vina) using crystal structures of homologous enzymes (e.g., COX-2 or kinases) identifies key interactions:

- Carboxylic acid forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- Methoxyethyl chain occupies hydrophobic pockets, improving binding energy (ΔG = –9.2 kcal/mol) .

Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 5–50 µM) may stem from:

- Assay Conditions : Variations in ATP concentration (1 mM vs. 10 mM) in kinase assays .

- Compound Degradation : Hydrolysis of the methoxyethyl group under acidic conditions .

Q. What biophysical techniques elucidate interactions with therapeutic targets like enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to immobilized targets, with KD values <10 µM indicating high affinity .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = –15 kcal/mol) for indole-carboxylic acid derivatives .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.